TACE Inhibition: Potent Sub-5 nM Scaffold for Anti-Inflammatory Drug Discovery
Derivatives of 2-(2-oxopyrrolidin-3-yl)acetic acid serve as a privileged scaffold for Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors. The N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide series demonstrated exceptional potency in a porcine TACE (pTACE) assay with IC50s typically below 5 nM, and a selectivity window of at least 300-fold against related matrix metalloproteases MMP-1, -2, and -9. This level of potency and selectivity is a direct consequence of the specific 3-yl substitution pattern on the pyrrolidinone core [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) and selectivity |
|---|---|
| Target Compound Data | N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide derivatives: pTACE IC50 < 5 nM; Selectivity vs. MMP-1, -2, -9 > 300-fold. |
| Comparator Or Baseline | Baseline: TACE inhibition potency typically in the low nanomolar range for advanced leads. Comparator: Other pyrrolidinone-based TACE inhibitors with different substitution patterns may exhibit reduced potency or selectivity, though direct comparative data for the free acid is not provided in the cited study. |
| Quantified Difference | IC50 < 5 nM represents a potent starting point for lead optimization. The >300-fold selectivity is critical for minimizing off-target effects. |
| Conditions | Porcine TACE (pTACE) enzymatic assay; human MMP-1, -2, and -9 enzymatic assays. |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, this data demonstrates that the 3-yl scaffold provides a validated, high-potency starting point, reducing the risk and time associated with identifying a suitable core structure.
- [1] Nelson, F. C., et al. (2003). Discovery of N-Hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-α converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 13(9), 1485-1489. View Source
